molecular formula C13H9FO2 B1330021 4-Fluoro-3-phenoxybenzaldehyde CAS No. 68359-57-9

4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1330021
CAS No.: 68359-57-9
M. Wt: 216.21 g/mol
InChI Key: JDICMOLUAHZVDS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoro-3-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates, which are then used as copolymers with styrene . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For instance, the compound’s interaction with enzymes involved in oxidative stress responses can lead to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a specific dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and end products. These changes can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure. Its localization to specific subcellular sites is essential for its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-phenoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under acidic conditions . This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications.

Properties

IUPAC Name

4-fluoro-3-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICMOLUAHZVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073611
Record name 4-Fluoro-3-phenoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-57-9
Record name 4-Fluoro-3-phenoxybenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-fluoro-3-phenoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-fluoro-3-phenoxy-
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Record name 4-Fluoro-3-phenoxybenzaldehyde
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Record name 4-fluoro-3-phenoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal in 60 ml of ethanol, 20 ml of water and 1 ml of concentrated hydrochloric acid was stored at room temperature for 3 hours. The ethanol was then distilled off in vacuo, and 100 ml of toluene were added to the residue. The water was separated off and the organic phase was washed twice with 50 ml of water each time, dried over sodium sulphate and evaporated in vacuo. The residue was distilled in vacuo. 19.6 g (91% of theory) of 4-fluoro-3-phenoxy-benzaldehyde were obtained in this manner in the form of a colorless oil with a boiling point of 102°-104° C./0.1 mm Hg.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 4-fluoro-1-methyl-3-phenoxybenzene (2.43 g, 12.0 mmol), N-bromosuccinimide (4.92 g, 27.6 mmol), benzoyl peroxide (408 mg, 1.68 mmol), and carbon tetrachloride (55 mL). Heat the mixture at reflux temperature for 6.5 h and cool to 0° C. for 64 h. Filter the solids and concentrate the filtrate. Dissolve the residue in chloroform and wash with ice cold sodium carbonate solution. Dry the chloroform solution over sodium sulfate, filter and concentrate under reduced pressure. Dissolve the residue in acetonitrile (50 mL) and add 4-methylmorpholine-4-oxide (4.6 g, 39.1 mmol) and powdered 4 Å sieves (200 mg). Stir at ambient temperature for 20 h, filter and concentrate. Purify by silica gel chromatography (5%, 30% ethyl acetate/hexanes) to give 220 mg (8%) of the title compound: MS (m/e): 216 (M+).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step Two
Quantity
408 mg
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
8%

Synthesis routes and methods III

Procedure details

After dissolving sodium metal (0.41 g, 17.8 g-atom) in ethanol (25 ml), nitropropane (1.65 g) and 4-(bromomethyl)-1-fluoro-2-phenoxybenzene (5.00 g) are added and the mixture stirred for 3.5 h. The reaction was filtered and concentrated in vacuo. The residue is taken up in ether and washed with water (10 ml). The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is chromatographed on silica gel eluting with ether:hexane (10:90) to afford the title compound as a colorless liquid which is characterized by 1HNMR spectral analyses.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Fluoro-3-phenoxybenzaldehyde in the context of these research papers?

A1: this compound serves as a key precursor in synthesizing various compounds, particularly insecticides. For instance, it's used to create isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid-α-cyano-3-phenoxy-4-fluorobenzyl ester, a potent insecticide []. It's also utilized in synthesizing 1,3,4-oxadiazole derivatives, some exhibiting insecticidal activity [].

Q2: How is this compound typically synthesized?

A2: One established method for synthesizing this compound is through the Sommelet reaction []. This involves several steps, starting with the chlorination of 4-fluoro-3-phenoxytoluene to produce α-chloro-4-fluoro-3-phenoxybenzaldehyde and α,α-dichloro-4-fluoro-3-phenoxybenzaldehyde. These compounds then react with hexamine in an aqueous acetic acid solution to yield the final product.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A3: Researchers frequently utilize a combination of techniques to confirm the structure and purity of this compound. These include:

  • Gas Chromatography (GC): This method, often paired with an electron capture detector (GC-ECD), is particularly useful for determining the presence and quantity of this compound, especially at trace levels, such as in honey samples [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide detailed information about the compound's structure and conformation [].
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns [].
  • Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern, providing further structural confirmation [].
  • Elemental Analysis: This verifies the elemental composition of the synthesized compound, ensuring it aligns with the expected molecular formula [].

Q4: Are there any known degradation products of this compound, and if so, how are they monitored?

A4: Yes, one known degradation product is this compound cyanohydrin (FPBC) []. This compound, along with another degradation product, this compound (FPB), can be monitored in substances like honey using ultrasonically assisted extraction followed by analysis with gas chromatography equipped with an electron capture detector (GC-ECD) [].

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound derivatives, and what were the findings?

A5: While the provided abstracts don't delve into specific SAR studies focused on this compound, research on its derivatives, like the synthesized 1,3,4-oxadiazoles, reveals the impact of structural modifications on insecticidal activity []. Further research exploring the SAR of this compound and its derivatives is crucial to optimize their efficacy and potentially uncover new applications.

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